molecular formula C12H18O3 B8723665 Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 23068-96-4

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B8723665
CAS No.: 23068-96-4
M. Wt: 210.27 g/mol
InChI Key: ZJFLUTUHAQHFCA-UHFFFAOYSA-N
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Description

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

23068-96-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-5-15-11(14)10-8(2)6-9(13)7-12(10,3)4/h6,10H,5,7H2,1-4H3

InChI Key

ZJFLUTUHAQHFCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=CC(=O)CC1(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1020 ml (1041 g, 8.00 mol) of ethyl acetoacetate, 960 ml (824 g, 8.40 mol) of mesityl oxide, 1000 ml of heptane, 600 ml of toluene, and 175 g of zinc chloride was heated at reflux in a 5000 ml round bottom flask while stirring. The flask was equipped with a Dean-Stark trap and drying tube. After 24 h, an additional 25 g of zinc chloride was added and refluxing continued for 36 h. After cooling, the reaction mixture was washed with 1500 ml of water, 5% sodium bicarbonate solution (2×1000 ml), and another 1500 ml of water. Removal of solvent by evaporation yielded 979 g of crude product. Distillation of the crude product provided 453.5 g of the desired ester which represents 27.0% yield. Distillation was at 124°-5° C. (3.0 torr).
Quantity
1020 mL
Type
reactant
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
175 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Yield
27%

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